TDO Inhibition Potency: ~42-Fold Improvement Over the Des-Bromo Parent Scaffold
2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide inhibits human TDO (aa 19–388) with an IC₅₀ of 40 nM in a recombinant enzyme assay, whereas the parent des-bromo indole scaffold (BDBM50606592, CHEMBL5219838) exhibits an IC₅₀ of 1,700 nM under identical assay conditions (E. coli Transetta (DE3) expression, nanodrop 2000c spectrophotometric detection) [1][2]. This represents an approximately 42-fold improvement in potency attributable to the 4-bromo substituent [2].
| Evidence Dimension | TDO enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | Des-bromo parent indole scaffold (BDBM50606592/CHEMBL5219838): IC₅₀ = 1,700 nM |
| Quantified Difference | ~42-fold improvement in potency |
| Conditions | Recombinant human TDO (aa 19–388) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis (BindingDB/ChEMBL curated, PubMed ID 34110158) |
Why This Matters
The 4-bromo substituent is not a passive modification—it drives a substantial gain in target engagement potency, directly impacting the compound's utility as a TDO chemical probe in enzymatic and cellular assays.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865) — TDO IC₅₀ = 40 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50606592 (CHEMBL5219838) — TDO IC₅₀ = 1,700 nM under identical assay conditions. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606592 (accessed 2026-04-30). View Source
